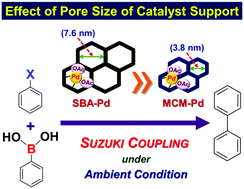Pronounced effect of pore dimension of silica support on Pd-catalyzed Suzuki coupling reaction under ambient conditions†
New Journal of Chemistry Pub Date: 2018-03-12 DOI: 10.1039/C8NJ00254A
Abstract
The pore size of the mesoporous silica support is found to have an enormous effect on the reactivity of the Pd-catalysts in the Suzuki coupling reaction. Heterogeneous palladium catalysts, MCM-Pd and SBA-Pd, have been synthesized using two different types of silica supports that differ from each other in their pore dimension. The silica surfaces are grafted with aminopropyl silane groups and functionalized with tris(4-formylphenyl)amine engaging one of the formyl groups while the other two formyl groups are reacted with two 2-aminothiophenol moieties. This results in two Schiff base sites with adjacent –SH groups leading to active metal binding sites in the samples and increases the hydrophobicity of the framework. The materials have been characterized by powder X-ray diffraction, nitrogen sorption studies, transmission electron microscopy, thermal analysis, and different spectroscopic techniques. The samples are used as catalysts for Suzuki cross-coupling reactions of aryl halides with phenylboronic acid under ambient conditions. The products of the reactions are identified and estimated by 1H NMR and gas chromatography. SBA-Pd performs much better compared to MCM-Pd and a yield of up to 98% is achieved in CH3OH within 24 h of the reactions. This is attributed to the higher pore dimension of SBA-Pd that allows better interaction of the substrate molecules with the active centers on the surface of the pores.


Recommended Literature
- [1] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [2] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [3] Infrared excitation induced upconversion fluorescence properties and photoelectric effect of NaYbF4:Tm3+@TiO2 core–shell nanoparticles
- [4] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [5] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†
- [6] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†
- [7] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
- [8] Event-triggered logical flow control for comprehensive process integration of multi-step assays on centrifugal microfluidic platforms†
- [9] Contents list
- [10] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†










